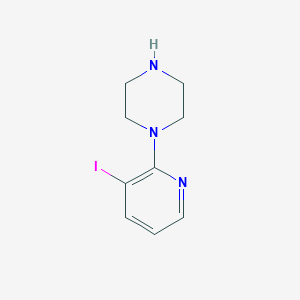

1-(3-Iodopyridin-2-yl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

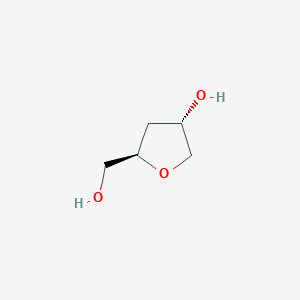

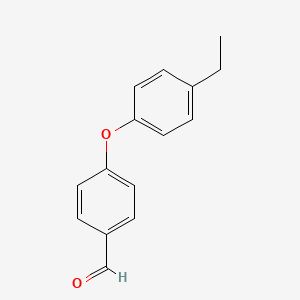

1-(3-Iodopyridin-2-yl)piperazine, also known as IPP, is a compound with promising unique biological properties. It is a chemical compound and piperazine derivative . The molecular formula of this compound is C9H12IN3 .

Synthesis Analysis

Piperazine derivatives can be synthesized through various methods. One such method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular weight of 1-(3-Iodopyridin-2-yl)piperazine is 289.12 g/mol . The structure of this compound includes a six-membered ring containing two opposing nitrogen atoms .Physical And Chemical Properties Analysis

1-(3-Iodopyridin-2-yl)piperazine has a molecular weight of 289.115 .Scientific Research Applications

Medicinal Chemistry

- Summary of Application : Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .

- Methods of Application : Piperazine is used in medicinal chemistry due to its structural diversity. About 80% of piperazine-containing drugs contain substituents only at the nitrogen positions .

- Results or Outcomes : Piperazine is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .

Urease Inhibition

- Summary of Application : Piperazine derivatives, such as 1-(3-nitropyridin-2-yl)piperazine, have been synthesized and investigated for their ability to inhibit urease, an enzyme that breaks down urea into ammonia and carbamate . This process can lead to infections such as gastric disorders like ulcers and cancer in humans .

- Methods of Application : The derivatives were synthesized and their urease inhibition potential was investigated through in vitro inhibition assays .

- Results or Outcomes : The results showed that some of the synthesized compounds were active inhibitors, having IC50 values lower than the standard thiourea . These compounds also exhibited good biocompatibility in human blood cells .

Antinociceptive Properties

- Summary of Application : Piperazine and piperidine derivatives have been investigated for their affinity at histamine H3 and sigma-1 receptors, which are associated with antinociceptive properties .

- Methods of Application : The compounds were tested for their affinity at both sigma receptors .

- Results or Outcomes : Some of the tested compounds showed higher affinity toward sigma-1 receptors than sigma-2 receptors . These ligands also showed promising antinociceptive activity in vivo .

Antimicrobial Polymers

- Summary of Application : Piperazine and its derivatives have been used in the synthesis of antimicrobial polymers .

- Methods of Application : The specific methods of application in this field can vary widely, but generally involve the incorporation of piperazine molecules into polymer structures .

- Results or Outcomes : The resulting polymers can exhibit antimicrobial properties, making them useful in a variety of applications .

Drug Development

- Summary of Application : Piperazine is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

- Methods of Application : The specific methods of application in this field can vary widely, but generally involve the incorporation of piperazine molecules into drug structures .

- Results or Outcomes : The resulting drugs can exhibit a wide range of biological and pharmaceutical activity .

Safety And Hazards

The safety data sheet for a similar compound, 1-(3-Chloropyridin-2-yl)piperazine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

properties

IUPAC Name |

1-(3-iodopyridin-2-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMFQTAXPFSLAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467651 |

Source

|

| Record name | 1-(3-iodopyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Iodopyridin-2-yl)piperazine | |

CAS RN |

85386-98-7 |

Source

|

| Record name | 1-(3-iodopyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(3-formylphenoxy)methyl]benzoate](/img/structure/B1313241.png)

![1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone](/img/structure/B1313256.png)

![(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid](/img/structure/B1313267.png)